molecular formula C25H30GeO3 B14403099 Triethoxy(triphenylmethyl)germane CAS No. 88102-98-1

Triethoxy(triphenylmethyl)germane

Cat. No.: B14403099
CAS No.: 88102-98-1
M. Wt: 451.1 g/mol
InChI Key: NSTZLJPJUVIQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethoxy(triphenylmethyl)germane is a chemical compound with the formula C25H30GeO3. It consists of a germanium atom bonded to three ethoxy groups and a triphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy(triphenylmethyl)germane typically involves the reaction of triphenylmethyl chloride with germanium tetrachloride in the presence of an appropriate base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:

Ph3CCl+GeCl4+3EtOHPh3CGe(OEt)3+3HCl\text{Ph}_3\text{CCl} + \text{GeCl}_4 + 3\text{EtOH} \rightarrow \text{Ph}_3\text{CGe(OEt)}_3 + 3\text{HCl} Ph3​CCl+GeCl4​+3EtOH→Ph3​CGe(OEt)3​+3HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Triethoxy(triphenylmethyl)germane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and triphenylmethanol.

    Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Triethoxy(triphenylmethyl)germane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activity, including anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, such as semiconductors and polymers.

Mechanism of Action

The mechanism of action of Triethoxy(triphenylmethyl)germane involves its interaction with cellular components. The triphenylmethyl group can act as a radical scavenger, protecting cells from oxidative damage. The germanium atom can interact with biological molecules, potentially altering their function and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethane: A hydrocarbon with a similar triphenylmethyl group but without the germanium atom.

    Triphenylmethyl chloride: A precursor used in the synthesis of Triethoxy(triphenylmethyl)germane.

    Triphenylmethyl radical: A reactive intermediate in organic synthesis.

Uniqueness

This compound is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. The combination of the triphenylmethyl group and the ethoxy groups makes it versatile for various applications in research and industry .

Properties

CAS No.

88102-98-1

Molecular Formula

C25H30GeO3

Molecular Weight

451.1 g/mol

IUPAC Name

triethoxy(trityl)germane

InChI

InChI=1S/C25H30GeO3/c1-4-27-26(28-5-2,29-6-3)25(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3

InChI Key

NSTZLJPJUVIQSW-UHFFFAOYSA-N

Canonical SMILES

CCO[Ge](C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.